6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde is an organic compound that features a benzodioxole ring substituted with a fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-(4-Fluorophenyl)-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-(4-Fluorophenyl)-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of organic electronic materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde depends on its application:
In Medicinal Chemistry: It may act by interacting with specific enzymes or receptors in the body, altering their activity and leading to therapeutic effects.
In Biological Studies: It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-1,3-benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(4-Fluorophenyl)-1,3-benzodioxole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
6-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of a fluorophenyl group and an aldehyde functional group, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
6-(4-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-3-1-9(2-4-11)12-6-14-13(17-8-18-14)5-10(12)7-16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLHXQZAXIPTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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